molecular formula C10H10BrNOS B1401942 3-Bromo-2-(thiazolidin-3-yl)benzaldehyde CAS No. 1779127-29-5

3-Bromo-2-(thiazolidin-3-yl)benzaldehyde

Cat. No.: B1401942
CAS No.: 1779127-29-5
M. Wt: 272.16 g/mol
InChI Key: AXQFUGKRIILGSP-UHFFFAOYSA-N
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Description

3-Bromo-2-(thiazolidin-3-yl)benzaldehyde is an organic compound with the molecular formula C10H10BrNOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a thiazolidine ring. The presence of the thiazolidine ring, a five-membered heterocyclic structure containing sulfur and nitrogen, imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 3-bromobenzaldehyde with thiazolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used reagents include bromine, thiazolidine, and appropriate solvents such as ethanol or methanol. The reaction may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(thiazolidin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-(thiazolidin-3-yl)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(thiazolidin-3-yl)benzaldehyde involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. The bromine atom and aldehyde group also contribute to its reactivity, allowing it to form covalent bonds with biological molecules. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(thiazolidin-4-yl)benzaldehyde: Similar structure but with the thiazolidine ring attached at a different position.

    2-(Thiazolidin-3-yl)benzaldehyde: Lacks the bromine atom, resulting in different chemical properties.

    3-Bromo-2-(thiazolidin-3-yl)acetophenone: Contains a ketone group instead of an aldehyde group.

Uniqueness

3-Bromo-2-(thiazolidin-3-yl)benzaldehyde is unique due to the presence of both the bromine atom and the thiazolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-bromo-2-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNOS/c11-9-3-1-2-8(6-13)10(9)12-4-5-14-7-12/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQFUGKRIILGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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